3-Bromo-2-(trifluoromethyl)pyridine

Overview

Description

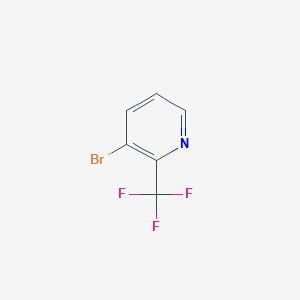

3-Bromo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring. Its molecular formula is C₆H₃BrF₃N, with a molecular weight of 242.0 g/mol (estimated). The compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic compounds due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(trifluoromethyl)pyridine can be achieved through several methods:

Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, where chlorine atoms are replaced by fluorine atoms using appropriate fluorinating agents.

Pyridine Ring Construction: This approach constructs the pyridine ring from a trifluoromethyl-containing building block.

Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl active species such as trifluoromethyl copper to introduce the trifluoromethyl group directly onto the pyridine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-2-(trifluoromethyl)pyridine features a bromine atom and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is , with a molecular weight of approximately 225.99 g/mol. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances its reactivity and biological activity, making it an attractive building block for various applications.

Case Studies in Drug Development

- Anticonvulsant Agents : Research has indicated that pyridine derivatives with trifluoromethyl groups can exhibit anticonvulsant properties. For instance, a study published in the European Journal of Medicinal Chemistry explored the synthesis of such compounds, highlighting their potential as therapeutic agents against epilepsy.

- Cancer Therapeutics : Compounds featuring bromine and trifluoromethyl substituents have been investigated for their efficacy in targeting cancer pathways, suggesting that this compound could serve as a precursor for developing novel anticancer drugs.

Material Science

The electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in material science.

Potential Applications

- Polymer Synthesis : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and chemical resistance.

- Electronic Materials : Its unique electronic characteristics can be exploited in the development of advanced electronic materials, such as organic semiconductors.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important building block for synthesizing more complex molecules.

Reactivity and Synthesis

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives. Common nucleophiles include amines and thiols, which can yield aminopyridine derivatives.

- Oxidation Reactions : The compound can participate in oxidation reactions to form pyridine N-oxides, expanding its utility in synthetic pathways.

Biological Studies

The lipophilicity conferred by the trifluoromethyl group enhances membrane permeability, facilitating interactions with biological targets.

Biological Interaction Studies

- Studies indicate potential interactions with enzymes and receptors, suggesting that this compound could modulate biological pathways effectively. However, further detailed mechanistic studies are required to elucidate these interactions fully.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Features:

- Substituents : Bromine (C-3) and trifluoromethyl (C-2).

- Applications : Intermediate in Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and nucleophilic substitutions .

Comparison with Similar Pyridine Derivatives

Structural Analogs with Halogen and Trifluoromethyl Substitutions

Below is a comparative analysis of 3-Bromo-2-(trifluoromethyl)pyridine with its closest analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Pharmaceutical Intermediates

- Imidazo[1,2-a]pyridine Derivatives : 3-Bromo-6-chloro-2-(trifluoromethyl)-imidazo[1,2-a]pyridine (CAS 1160474-82-7) is a key intermediate in kinase inhibitors, highlighting the role of bromo-trifluoromethylpyridines in drug discovery .

- Agrochemicals : Analogs like 3-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS 1227602-81-4) are used to synthesize pesticides due to their stability under environmental conditions .

Limitations and Challenges

- Synthetic Complexity : Introducing trifluoromethyl groups requires specialized reagents (e.g., Ruppert-Prakash reagent) or harsh conditions, as seen in the synthesis of 3-Bromo-2-difluoromethyl-6-(trifluoromethyl)pyridine (CAS 1805295-62-8) .

- Regulatory Constraints : Brominated pyridines often fall under strict REACH regulations due to persistence in the environment .

Biological Activity

3-Bromo-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H3BrF3N, with a molecular weight of approximately 220.99 g/mol. The compound features a bromine atom at the 3-position and a trifluoromethyl group at the 2-position of the pyridine ring. These substituents significantly influence its chemical reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is largely attributed to its ability to interact with various biomolecules, particularly enzymes and proteins involved in critical biochemical pathways:

- Enzyme Interaction : The compound can bind to active sites on enzymes, potentially inhibiting or activating their functions. This interaction may lead to alterations in gene expression and metabolic processes.

- Cellular Modulation : Studies suggest that it may modulate cellular functions by influencing cell signaling pathways, which are crucial for maintaining cellular homeostasis.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. A study highlighted its selective activity against Chlamydia trachomatis, suggesting that modifications in the structure enhance its efficacy against this pathogen without harming host cells. The presence of the trifluoromethyl group was particularly noted for contributing to this selectivity .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Results indicated mild toxicity, which is a critical consideration for therapeutic applications. The compound demonstrated non-mutagenic properties in Drosophila melanogaster assays, further supporting its potential as a safe candidate for drug development .

Data Table: Summary of Biological Activities

Case Studies

- Antichlamydial Activity : A series of derivatives based on pyridine structures were tested for their ability to inhibit Chlamydia trachomatis. Compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts, highlighting the importance of this functional group in developing selective antimicrobial agents .

- Enzyme Interaction Studies : Research focused on how this compound interacts with specific enzymes involved in metabolic pathways. Preliminary findings suggest that it may act as an inhibitor for certain enzymes, leading to altered metabolic rates in treated cells.

Q & A

Q. Basic: What are the most effective synthetic routes for 3-Bromo-2-(trifluoromethyl)pyridine?

Answer:

The synthesis of this compound typically involves halogenation and functional group substitution. Key methodologies include:

- Cross-Coupling Reactions : Nickel-catalyzed reductive coupling of halogenated precursors (e.g., 2-halomethylpyridines) can introduce trifluoromethyl groups. For example, Ni-based catalysts facilitate coupling with trifluoromethylating agents like CFCu .

- Electrophilic Substitution : Bromination of 2-(trifluoromethyl)pyridine derivatives using Br or NBS (N-bromosuccinimide) under controlled conditions (e.g., 0–5°C in DCM) .

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Nickel-catalyzed coupling | 80°C, DMF, 12h | 72–78 | |

| Electrophilic bromination | NBS, DCM, 0°C, 4h | 65–70 |

Q. Basic: How is this compound characterized spectroscopically?

Answer:

Critical techniques include:

- NMR : H and C NMR identify substituent positions. For example, the trifluoromethyl group shows a singlet at ~−60 ppm in F NMR .

- X-ray Crystallography : Resolves steric effects of the bulky trifluoromethyl and bromo groups, confirming bond angles and planarity .

- IR Spectroscopy : C–Br and C–F stretches appear at 550–600 cm and 1100–1200 cm, respectively .

Q. Advanced: What mechanistic insights exist for reactions involving this compound?

Answer:

Reaction mechanisms often involve:

- Radical Intermediates : Bromine acts as a leaving group in SAr (nucleophilic aromatic substitution), forming a Meisenheimer complex stabilized by the electron-withdrawing trifluoromethyl group .

- DFT Calculations : Studies using density functional theory (e.g., B3LYP/6-31G**) predict activation energies for substitution reactions, highlighting the role of electron-deficient pyridine rings in directing reactivity .

Q. Advanced: How can computational modeling optimize the design of derivatives?

Answer:

- Electronic Structure Analysis : DFT calculations reveal the electron-withdrawing effect of the trifluoromethyl group lowers the LUMO energy, enhancing electrophilic substitution at the 3-position .

- Docking Studies : Molecular dynamics simulations predict binding affinities of derivatives to biological targets (e.g., kinases), guiding drug design .

Table 2: Key Computational Parameters

| Parameter | Value (DFT) | Relevance |

|---|---|---|

| LUMO Energy (eV) | −2.1 | Predicts reactivity |

| HOMO–LUMO Gap (eV) | 4.8 | Indicates stability |

Q. Advanced: What are the implications of conflicting melting point data in literature?

Answer:

Discrepancies in reported melting points (e.g., 32–36°C vs. 38°C) may arise from:

- Purity Variations : Impurities like residual solvents lower observed melting points. HPLC or GC-MS is recommended for purity validation .

- Polymorphism : Different crystalline forms can exhibit distinct thermal properties. X-ray powder diffraction (XRPD) resolves structural differences .

Q. Advanced: How does the compound’s stability affect experimental design?

Answer:

- Light Sensitivity : The C–Br bond is prone to photolytic cleavage. Store in amber vials at −20°C .

- Moisture Sensitivity : Hydrolysis of the trifluoromethyl group occurs in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DMF) for reactions .

Q. Advanced: What role does this compound play in medicinal chemistry?

Answer:

- Anticancer Applications : Pyridine derivatives with trifluoromethyl and halogen groups show antitumor activity by inhibiting kinase pathways .

- SAR Studies : Substitution at the 3-position enhances target selectivity. For example, replacing Br with NH improves solubility but reduces potency .

Properties

IUPAC Name |

3-bromo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZAZDGFGOHROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463749 | |

| Record name | 3-bromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-58-7 | |

| Record name | 3-bromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.